Coumarin
Overview
Description
Coumarin is an aromatic organic compound with the chemical formula C9H6O2. It is a colorless crystalline solid with a sweet odor reminiscent of vanilla and a bitter taste. This compound is naturally found in many plants, where it serves as a chemical defense against predators. It was first isolated from tonka beans in 1820 and has since been used in various applications, including perfumes, flavorings, and pharmaceuticals .
Mechanism of Action
Target of Action
Coumarin primarily targets the Cytochrome P450 2A6 enzyme in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
The unique chemical structure of this compound facilitates binding to its target through various interactions such as hydrophobic interactions , pi-stacking , hydrogen bonding , and dipole-dipole interactions . These interactions allow this compound to exert its effects on the target enzyme, influencing its activity and function.
Biochemical Pathways
This compound affects the biosynthesis of prothrombin , a key protein involved in the coagulation cascade . It acts as a competitive inhibitor of vitamin K, which is essential for the synthesis of prothrombin . By inhibiting this process, this compound can influence the coagulation cascade and affect blood clotting.
Pharmacokinetics
It is known that this compound undergoes hepatic metabolism, where the cytochrome p450 2a6 enzyme acts as an inducer of the oxidative processes of coumarins .
Result of Action
The primary result of this compound’s action is the inhibition of blood clotting. By inhibiting the synthesis of prothrombin, this compound can prevent the formation of blood clots, which is why it is often used as an anticoagulant . Additionally, this compound has been found to exhibit various other biological activities, including anti-inflammatory, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light intensity, minerals in soil, osmotic stress, drought, salinity, and seasonality can regulate the synthesis and accumulation of this compound in plants . Furthermore, genetic factors such as polymorphisms in the Cytochrome P450 2A6 enzyme can influence the metabolism of this compound and potentially affect its hepatotoxicity .
Biochemical Analysis
Biochemical Properties
Coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme system, particularly CYP2A6, which metabolizes this compound into 7-hydroxythis compound . This hydroxylation reaction is crucial for the subsequent phase II conjugation reactions. This compound also inhibits the synthesis of vitamin K, a key component in blood clotting, by interacting with vitamin K epoxide reductase . This inhibition is the basis for the anticoagulant properties of this compound derivatives like warfarin.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can suppress the migration of MDA-MB-231 breast tumor cells and uncouple mitochondrial electron transport, preventing mitochondrial signaling in tumor cell lines . Additionally, this compound has been reported to promote cell apoptosis and increase the activity of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as carbonic anhydrase and vitamin K epoxide reductase . This compound also interacts with the cytochrome P450 enzyme system, leading to its hydroxylation and subsequent metabolism . These interactions result in changes in gene expression and enzyme activity, contributing to its diverse biological effects. For example, this compound’s inhibition of carbonic anhydrase suppresses multiple drug resistance in cancer cells, while its interaction with the PI3K/Akt/mTOR pathway promotes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its metabolites, such as 7-hydroxythis compound, can degrade over time . Long-term studies have shown that repeated administration of this compound can lead to changes in its pharmacokinetics and subcellular localization. For instance, cytochrome P450 2E1 (CYP2E1) accumulates within the hepatocyte endoplasmic reticulum after repeated this compound administration . These temporal changes can influence the long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anticoagulation and anti-inflammatory properties . At high doses, this compound can be toxic, particularly to the liver and lungs . Studies have shown that high doses of this compound can lead to liver damage, cancer development, and other adverse effects . Therefore, it is crucial to determine the appropriate dosage to balance its therapeutic benefits and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP2A6, which hydroxylates this compound to form 7-hydroxythis compound . This metabolite then undergoes phase II conjugation reactions, such as glucuronidation and sulfation . Additionally, this compound can be metabolized through the opening of the lactone ring, leading to the formation of this compound 3,4-epoxide, which further degrades . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transporters and binding proteins, facilitating its movement across cell membranes . In plants, coumarins are secreted by roots to aid in iron uptake from iron-deprived soils . In animal models, this compound and its metabolites are distributed throughout the body, with significant accumulation in the liver . The transport and distribution of this compound are essential for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In plants, coumarins are localized in root hairs and epidermis cells, where they are secreted to mobilize iron . In animal cells, this compound and its metabolites can accumulate in the endoplasmic reticulum and other organelles . The subcellular localization of this compound is influenced by various factors, including transporters, binding proteins, and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Reformatsky reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base. The Pechmann condensation is a one-step process that involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the Pechmann condensation due to its simplicity and high yield. This method uses phenol and ethyl acetoacetate as starting materials, with sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Coumarin undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form coumaric acid.
Reduction: Reduction of this compound can be achieved using hydrogen in the presence of a palladium catalyst to form dihydrothis compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, using reagents like bromine or nitric acid.
Cyclization: this compound can undergo cyclization reactions to form various heterocyclic compounds
Major Products:
Oxidation: Coumaric acid
Reduction: Dihydrothis compound
Substitution: Bromothis compound, nitrothis compound
Cyclization: Various heterocyclic derivatives
Scientific Research Applications
Coumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: this compound derivatives, such as warfarin, are used as anticoagulants. This compound itself has shown potential in treating cancer, metabolic, and degenerative disorders.
Industry: Utilized in the production of perfumes, flavorings, and optical brighteners .
Comparison with Similar Compounds
Chromone: Similar in structure but lacks the lactone ring present in coumarin.
Flavonoids: A diverse group of compounds with a similar benzopyrone core but with additional hydroxyl groups and other substituents.
Uniqueness: this compound’s unique structure allows it to bind to various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. This versatility makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Record name | COUMARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | COUMARIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020348 | |
Record name | Coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | COUMARIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2H-1-Benzopyran-2-one | |
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Record name | Coumarin | |
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Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
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Record name | COUMARIN | |
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Boiling Point |
568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |
Record name | COUMARIN | |
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Record name | COUMARIN | |
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Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | COUMARIN | |
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Flash Point |
304 °F (NTP, 1992), 150 °C | |
Record name | COUMARIN | |
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Record name | Coumarin | |
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Record name | COUMARIN | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |
Record name | COUMARIN | |
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Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |
Record name | COUMARIN | |
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Vapor Pressure |
0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |
Record name | COUMARIN | |
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Mechanism of Action |
Coumarin and some of its metabolites have been shown to inhibit glucose-6-phosphatase in liver and in liver microsomal preparation. It interferes with excision repair processes on ultra-violet-damaged DNA and with host cell reactivation of ultra-violet-irradiated phage T1 in E coli WP2., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
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Color/Form |
Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |
CAS No. |
91-64-5 | |
Record name | COUMARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20052 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Coumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-64-5 | |
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Record name | Coumarin [NF] | |
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Record name | Coumarin | |
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Record name | coumarin | |
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Record name | coumarin | |
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Record name | Coumarin | |
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Record name | Coumarin | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897 | |
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Record name | COUMARIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |
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Record name | COUMARIN | |
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Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
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Record name | COUMARIN | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |
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Melting Point |
154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |
Record name | COUMARIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20052 | |
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Record name | COUMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Coumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | COUMARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |
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Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of coumarin?
A1: this compound is a benzopyrone, consisting of a benzene ring fused to a pyrone ring. The simplest member of this class is this compound itself, which is a fragrant organic chemical compound in the benzopyrone chemical class, a colorless crystalline substance in its standard state.
Q2: What are some of the key spectroscopic properties of coumarins?
A2: Coumarins are known for their fluorescence. Substituents on the this compound core can significantly alter their absorption and emission spectra. For instance, halogenated this compound derivatives have been studied for their potential antiproliferative effect on tumor cells. []
Q3: How does the structure of a this compound molecule influence its fluorescence?
A3: The presence and position of substituents on the this compound ring system greatly influence its fluorescence properties. Electron-donating groups, such as hydroxyl or amino groups, generally enhance fluorescence, while electron-withdrawing groups, like nitro groups, can quench it. []
Q4: How does the rotational dynamics of this compound molecules in solution differ based on solvent properties?
A4: Studies using fluorescence depolarization techniques have shown that coumarins rotate slower in solvents like octanenitrile compared to dimethylsulfoxide, particularly at higher viscosity/temperature ratios. This is attributed to differences in dielectric friction experienced by the this compound molecules in different solvents. []
Q5: What are some notable biological activities exhibited by coumarins?
A5: Coumarins exhibit a diverse range of biological activities, including anti-inflammatory, antioxidant, antitumor, antibacterial, and antifungal properties. [, ] Some this compound derivatives, like warfarin, are used clinically as anticoagulants. []
Q6: How do coumarins interact with biological systems to exert their effects?
A6: The mechanisms of action of coumarins vary depending on their structure and the specific biological target. For instance, some coumarins exhibit antiproliferative effects by inducing apoptosis in cancer cells [], while others may act as antioxidants by scavenging free radicals. []
Q7: Can you give an example of how coumarins influence plant physiology?
A7: this compound, even at low concentrations, has been shown to affect the gravitropic response in Arabidopsis thaliana roots by influencing the distribution of reactive oxygen species (ROS) in root tips. []
Q8: What is the role of coumarins in plant-microbe interactions?
A8: Coumarins can act as allelopathic compounds, influencing the growth and development of other plants. For example, this compound can affect root anatomy and growth, nitrate uptake, and respiration in durum wheat seedlings. []
Q9: How are coumarins being explored for their therapeutic potential in cancer?
A9: this compound hybrids are being actively investigated for their anticancer activity. [] Research focuses on understanding their mechanisms of action, such as inducing apoptosis, inhibiting cell proliferation, and modulating specific signaling pathways involved in cancer development and progression.
Q10: What are some common methods for synthesizing this compound derivatives?
A10: Various synthetic approaches are used to construct the this compound core structure. The Perkin reaction, Pechmann condensation, and Knoevenagel condensation are some of the widely employed methods. [, , ]
Q11: How can this compound derivatives be modified to alter their properties and activities?
A11: The this compound scaffold offers multiple sites for chemical modification. Introducing various substituents at different positions can fine-tune their lipophilicity, solubility, electronic properties, and, consequently, their biological activities. [, , ]
Q12: What is an example of a recent development in the synthesis of this compound derivatives?
A12: Researchers have reported a green synthesis method for this compound derivatives using a Brønsted acidic pyridinium-based ionic liquid as a catalyst. This environmentally friendly approach offers advantages such as solvent-free conditions, high yields, and catalyst recyclability. []
Q13: What analytical techniques are commonly employed to characterize and quantify coumarins?
A13: A variety of analytical methods are used to study coumarins, including:
- Spectroscopy: UV-Vis, fluorescence, IR, and NMR spectroscopy are employed for structural characterization and to study interactions with other molecules. [, ]
- Chromatography: HPLC, often coupled with mass spectrometry (HPLC-MS), is a powerful tool for separating, identifying, and quantifying coumarins in complex mixtures like plant extracts. [, ]
Q14: How is liquid chromatography coupled with mass spectrometry (LC-MS) used in this compound research?
A14: LC-MS has proven invaluable for identifying and quantifying coumarins in complex plant matrices, enabling researchers to profile the diverse array of this compound derivatives present in various species and plant parts. [] This technique is also valuable for studying the metabolism of coumarins in biological systems.
Q15: How can analytical techniques be applied to study the interactions of coumarins with biological targets?
A15: Techniques like fluorescence correlation spectroscopy (FCS) can be used to investigate the binding of coumarins to proteins, providing insights into their interactions and potential mechanisms of action. []
Q16: Are there any environmental concerns associated with coumarins?
A16: While some coumarins are naturally occurring, their increased synthesis and use warrant investigation into their environmental fate and potential ecological impacts. Studies are needed to assess their biodegradability, persistence in the environment, and potential toxicity to non-target organisms. [, ]
Q17: How is computational chemistry used in this compound research?
A17: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to design new this compound derivatives with improved pharmacological properties. [, ]
Q18: What are the challenges in developing this compound-based drugs?
A18: Challenges include understanding and mitigating potential toxicity, improving bioavailability, and overcoming drug resistance. [, ]
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